2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes fluorophenoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorophenol with 2-(trifluoromethyl)benzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, such as imination, to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phenolic derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and trifluoromethyl groups, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline
- 2-bromo-5-fluorobenzotrifluoride
- Ethyl acetoacetate
Uniqueness
What sets 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol apart from these similar compounds is its unique combination of fluorophenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol, often referred to as a Schiff base, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Phenolic group : Contributes to its reactivity and biological interactions.
- Fluorophenoxy and trifluoromethyl substituents : Enhance lipophilicity and may influence biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of antimicrobial effects, particularly against various strains of bacteria and fungi. The following sections provide detailed insights into its efficacy and mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC values range from 15.625 to 62.5 µM.
- Escherichia coli : MIC around 125 µg/mL.
Bacterial Strain | MIC (µM) | Reference |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | |
Enterococcus faecalis | 62.5 - 125 | |
Escherichia coli | 125 |
The mechanism through which this compound exerts its antimicrobial effects involves several pathways:
- Inhibition of Protein Synthesis : The compound interferes with protein synthesis pathways, crucial for bacterial growth and replication.
- Nucleic Acid Synthesis Inhibition : It also inhibits nucleic acid synthesis, further contributing to its bactericidal action.
- Biofilm Disruption : The compound shows efficacy in disrupting biofilms formed by bacteria, which is critical for treating chronic infections.
Case Studies
- Study on MRSA : A study demonstrated that the compound exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MBIC values indicating effective inhibition of biofilm formation.
- Antifungal Activity : The compound has also been tested against various fungal strains, showing promising antifungal properties that surpass traditional antifungals like fluconazole.
Properties
Molecular Formula |
C20H13F4NO2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13F4NO2/c21-15-5-3-6-16(11-15)27-19-9-8-14(20(22,23)24)10-17(19)25-12-13-4-1-2-7-18(13)26/h1-12,26H |
InChI Key |
GFZYQKMEJHELRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
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